molecular formula C10H13F2N B2564093 (2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine CAS No. 2248188-92-1

(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine

Cat. No.: B2564093
CAS No.: 2248188-92-1
M. Wt: 185.218
InChI Key: IQKPCTWEZIQRQK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine, also known as DFMP, is a chemical compound that has gained significant attention in the field of scientific research. DFMP is a chiral amine and is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals. In

Mechanism of Action

The mechanism of action of (2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine is not fully understood, but it is believed to act as a ligand for various receptors in the brain and other tissues. This compound has been shown to bind to the serotonin transporter and the sigma-1 receptor, which are involved in the regulation of mood, anxiety, and pain.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of enzymes. This compound has also been shown to have analgesic and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine has several advantages for use in lab experiments, including its ease of synthesis, its high purity, and its well-characterized physical and chemical properties. However, this compound also has some limitations, including its high cost and its potential toxicity.

Future Directions

There are several future directions for research on (2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine, including the development of new synthetic methods, the identification of new biological targets, and the optimization of its pharmacological properties. This compound has the potential to be developed into a new class of drugs with therapeutic applications in various fields of medicine.

Synthesis Methods

(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine can be synthesized through a variety of methods, including asymmetric synthesis, resolution of racemic mixtures, and reductive amination. One of the most common methods for synthesizing this compound is through asymmetric synthesis, which involves the use of chiral catalysts to selectively produce the desired enantiomer. The synthesis of this compound is an important step in the production of various pharmaceuticals and agrochemicals.

Scientific Research Applications

(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and agrochemistry. In medicinal chemistry, this compound is used as a building block in the synthesis of various drugs, including antidepressants, antipsychotics, and analgesics. In pharmacology, this compound has shown potential as a ligand for various receptors, including the serotonin transporter and the sigma-1 receptor. In agrochemistry, this compound is used as a key intermediate in the synthesis of various herbicides and insecticides.

Properties

IUPAC Name

(2R)-2-[4-(difluoromethyl)phenyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(6-13)8-2-4-9(5-3-8)10(11)12/h2-5,7,10H,6,13H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKPCTWEZIQRQK-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=C(C=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC=C(C=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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